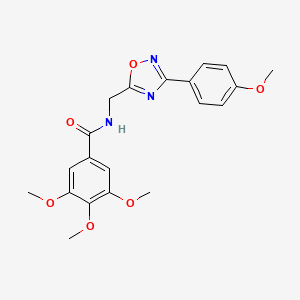
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TMOB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. TMOB has been found to modulate the activity of certain ion channels in the brain, which makes it a promising candidate for studying the role of these channels in various physiological and pathological processes.
作用机制
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects on ion channels by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the site of binding. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to interact with multiple types of ion channels, including TRPA1, TASK, and others.
Biochemical and Physiological Effects:
The effects of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide on ion channels can have a wide range of biochemical and physiological effects. For example, modulation of TRPA1 channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce pain and inflammation in animal models. Inhibition of TASK channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to increase neuronal excitability, which could have implications for the treatment of certain neurological disorders.
实验室实验的优点和局限性
One advantage of using 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target these channels and study their function in a more controlled manner. However, one limitation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is its relatively low potency compared to other ion channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which could limit its utility in certain experiments.
未来方向
There are several potential future directions for research involving 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of more potent analogs of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide that could be used in experiments at lower concentrations. Another area of interest is the investigation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's effects on other types of ion channels, which could provide new insights into the role of these channels in various physiological processes. Finally, there is potential for the development of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide-based therapies for the treatment of pain, inflammation, and neurological disorders.
合成方法
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with N-(2-bromoethyl)benzamide to form 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
科学研究应用
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been used in various scientific studies to investigate the role of ion channels in the brain. For example, 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation and inflammation. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been found to inhibit the activity of TASK channels, which are involved in regulating neuronal excitability.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-7-5-12(6-8-14)19-22-17(29-23-19)11-21-20(24)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGQMSYEMKUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




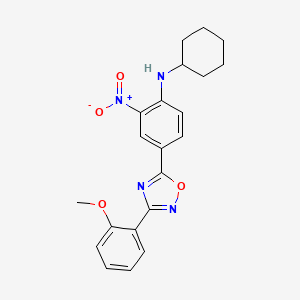
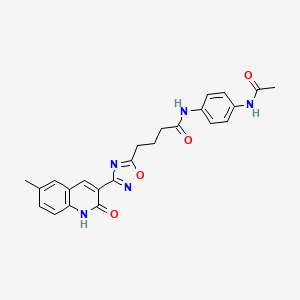
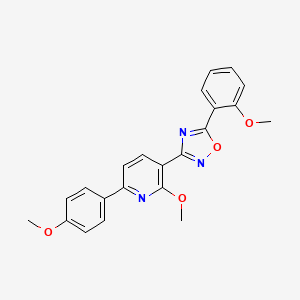





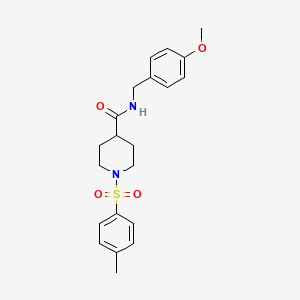
![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)
